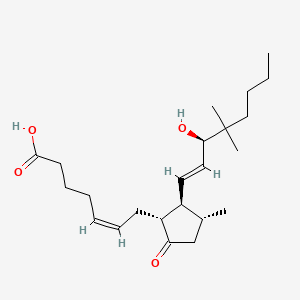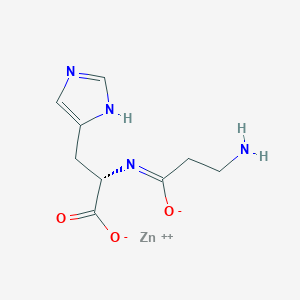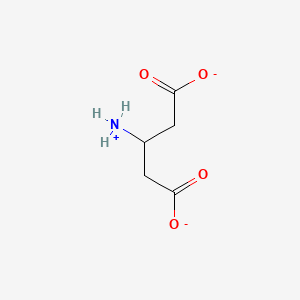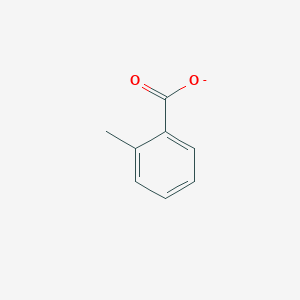![molecular formula C12H21NO10S3 B1239057 [[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate CAS No. 28463-23-2](/img/no-structure.png)
[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of complex chemical compounds often involves detailed analysis of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the specific compound does not have direct research available, similar compounds have been studied to understand their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, each tailored to add specific functional groups or to build the molecular skeleton in a controlled manner. For example, the synthesis of sulfated carbohydrates or sulfanyl-substituted compounds involves careful selection of reactants and conditions to achieve high yield and purity (Zsiška & Meyer, 1991; Kelley et al., 1990).
Molecular Structure Analysis
Determining the molecular structure of a compound is crucial for understanding its properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. Studies often focus on the conformational analysis and the stability of the molecular structure in different environments (Canfora et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Research into chemical reactions often explores the mechanisms, kinetics, and conditions affecting the compound's behavior. This knowledge is essential for applications in synthesis, catalysis, and material science (Goossens et al., 1988).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are fundamental characteristics that help in identifying substances and predicting their behavior in different conditions. Studies might include the analysis of polymorphism, which is the ability of a substance to exist in more than one crystal form (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, reactivity with other chemicals, and stability, determine its utility in various chemical reactions and applications. Analyzing these properties requires a combination of experimental and theoretical methods, often involving the study of reaction intermediates and products (Wit et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Studies
Synthesis of Complex Molecules : Research demonstrates the synthesis of complex molecules involving methylsulfanyl groups, contributing to advancements in organic chemistry. For instance, the synthesis of a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside and its 5′-triphosphate involved methylsulfanyl derivatives, showcasing complex synthesis processes (Williams, Loakes, & Brown, 1998).
Molecular Structure Analysis : Studies on molecules such as 4-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine reveal details about molecular conformations and hydrogen bonding, contributing to the understanding of molecular structures (Seela, Jawalekar, Budow, & Eickmeier, 2005).
Biochemical Applications
- Study of Nucleosides and Nucleotides : The research on nucleosides, such as in the study of 8-Aza-7-deaza-2'-deoxy-2-(methylsulfanyl)adenosine, contributes to the understanding of nucleoside analogues and their biochemical roles (Seela et al., 2005).
Chemical Reaction Dynamics
- Cyclization and Chemical Reactions : Research on cyclization reactions, such as the intramolecular 6-endo-dig-cyclization of certain compounds, provides insights into reaction dynamics and the formation of complex chemical structures (Remizov, Pevzner, & Petrov, 2019).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : Studies on the synthesis of various derivatives, including those involving methylsulfanyl groups, contribute significantly to the field of chemical synthesis and the development of new compounds (Zanatta et al., 2006).
Propiedades
Número CAS |
28463-23-2 |
|---|---|
Fórmula molecular |
C12H21NO10S3 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate |
InChI |
InChI=1S/C12H21NO10S3/c1-25-4-2-3-6(11(18)13-23-26(19,20)21)12(24)10(17)9(16)8(15)7(5-14)22-12/h2,4,6-10,14-17,24H,3,5H2,1H3,(H,13,18)(H,19,20,21)/b4-2+/t6?,7-,8-,9+,10-,12+/m1/s1 |
Clave InChI |
SWJBBJAXMGWLFJ-PMJTYKONSA-N |
SMILES isomérico |
CS/C=C/CC(C(=O)NOS(=O)(=O)O)[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)S |
SMILES |
CSC=CCC(C(=O)NOS(=O)(=O)O)C1(C(C(C(C(O1)CO)O)O)O)S |
SMILES canónico |
CSC=CCC(C(=O)NOS(=O)(=O)O)C1(C(C(C(C(O1)CO)O)O)O)S |
Sinónimos |
4-methylthio-3-butenyl GL 4-methylthio-3-butenyl glucosinolate glucoraphasatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




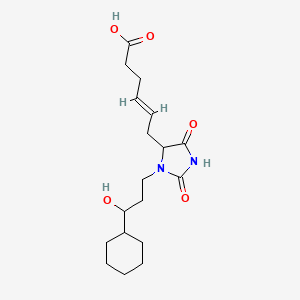
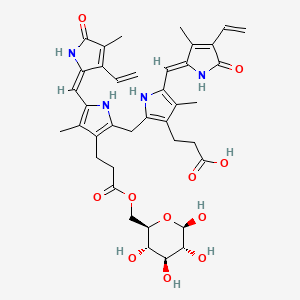
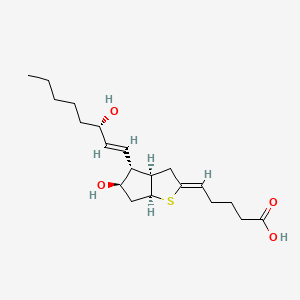

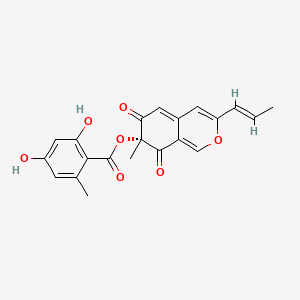
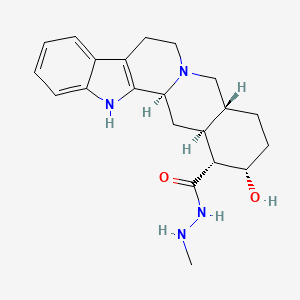
![2-(3,4-dimethoxyphenyl)-N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B1238989.png)
![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)
